molecular formula C14H18N2O8 B014108 4-nitrophenyl 2-acetamido-2-deoxy-beta-D-galactopyranoside CAS No. 14948-96-0

4-nitrophenyl 2-acetamido-2-deoxy-beta-D-galactopyranoside

Cat. No. B014108
CAS RN: 14948-96-0
M. Wt: 342.3 g/mol
InChI Key: OMRLTNCLYHKQCK-RKQHYHRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-nitrophenyl 2-acetamido-2-deoxy-beta-D-galactopyranoside and related compounds involves multiple steps, including acetalation, acetylation, and glycosylation reactions. For instance, the acetalation of o-nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside with p-methoxybenzaldehyde-zinc chloride complex yields a derivative, which upon acetylation and subsequent treatments leads to the formation of disaccharide derivatives. These processes involve complex organic synthesis techniques, including the use of mercuric cyanide in glycosylation reactions to afford the desired saccharide structures (Matta, Rana, & Abbas, 1984).

Molecular Structure Analysis

The molecular structure of 4-nitrophenyl 2-acetamido-2-deoxy-beta-D-galactopyranoside includes a nitrophenyl group linked to a 2-acetamido-2-deoxy-galactopyranoside unit. The structural analysis often involves NMR spectroscopy, providing insights into the compound's configuration and the spatial arrangement of its atoms. The synthesis and structural elucidation of this compound and its analogs underscore the complex interplay of functional groups that dictate its biochemical behavior and reactivity (Matta, Rana, & Abbas, 1984).

Scientific Research Applications

Colorimetric Assays for Enzyme Activities

  • Enzyme Assays in Urine

    This compound has been used in colorimetric assays for enzymes like N-acetyl-beta-D-glucosaminidase and beta-D-galactosidase in human urine. It serves as a substrate in these assays, aiding in the detection of enzyme activities in normal individuals and patients with renal disease (Yuen et al., 1982).

  • Glycosidase Activity Measurement

    The stability and effectiveness of this compound as a substrate for measuring glycosidase activity in clinical settings have been established, showing good correlation with established assays (Yuen et al., 1982).

Synthesis and Chemical Studies

  • Synthetic Methods

    Studies have focused on the synthesis of this compound and its analogs, providing insights into chemical methods and modifications to produce derivatives with specific properties (Bedi et al., 1978).

  • Chemical Properties and Reactions

    Understanding the chemical behavior and reaction pathways of this compound contributes to the development of new synthetic strategies and potential applications in biochemistry and molecular biology (Watt et al., 2002).

Biochemical Applications

  • Affinity Chromatography Ligands

    This compound has been used in the synthesis of ligands for affinity chromatography, aiding in the purification of specific enzymes (Jones et al., 1974).

  • Inhibitor Studies

    Its derivatives have been studied as inhibitors of enzymes, contributing to our understanding of enzyme-substrate interactions and potential therapeutic applications (Matta et al., 1976).

properties

IUPAC Name

N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-4-2-8(3-5-9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRLTNCLYHKQCK-RKQHYHRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201265021
Record name p-Nitrophenyl-N-acetyl-β-D-galactosaminide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201265021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-nitrophenyl 2-acetamido-2-deoxy-beta-D-galactopyranoside

CAS RN

14948-96-0
Record name p-Nitrophenyl-N-acetyl-β-D-galactosaminide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14948-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenyl-2-acetamido-2-deoxygalactopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014948960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Nitrophenyl-N-acetyl-β-D-galactosaminide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201265021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.462
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-nitrophenyl 2-acetamido-2-deoxy-beta-D-galactopyranoside
Reactant of Route 2
Reactant of Route 2
4-nitrophenyl 2-acetamido-2-deoxy-beta-D-galactopyranoside
Reactant of Route 3
Reactant of Route 3
4-nitrophenyl 2-acetamido-2-deoxy-beta-D-galactopyranoside
Reactant of Route 4
Reactant of Route 4
4-nitrophenyl 2-acetamido-2-deoxy-beta-D-galactopyranoside
Reactant of Route 5
Reactant of Route 5
4-nitrophenyl 2-acetamido-2-deoxy-beta-D-galactopyranoside
Reactant of Route 6
4-nitrophenyl 2-acetamido-2-deoxy-beta-D-galactopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.